molecular formula C8H9F2NO B14059717 4-(Difluoromethyl)-3-methoxyaniline

4-(Difluoromethyl)-3-methoxyaniline

Cat. No.: B14059717
M. Wt: 173.16 g/mol
InChI Key: FPYXAYKLYCUKLM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methoxyaniline is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-methoxyaniline typically involves the introduction of the difluoromethyl group into an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced difluoromethylation reagents and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-methoxyaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .

Scientific Research Applications

4-(Difluoromethyl)-3-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target molecules. This interaction can modulate various biological processes and pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-3-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the design of molecules with specific biological activities and industrial applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(difluoromethyl)-3-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-7-4-5(11)2-3-6(7)8(9)10/h2-4,8H,11H2,1H3

InChI Key

FPYXAYKLYCUKLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(F)F

Origin of Product

United States

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